molecular formula C16H12N2O2 B5337825 4-[(3-phenyl-2-propynoyl)amino]benzamide

4-[(3-phenyl-2-propynoyl)amino]benzamide

Cat. No.: B5337825
M. Wt: 264.28 g/mol
InChI Key: KSQDIRGRZYZHRY-UHFFFAOYSA-N
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Description

4-[(3-phenyl-2-propynoyl)amino]benzamide is a synthetic benzamide derivative designed for research purposes. This compound is of significant interest in medicinal chemistry due to its structural relationship to a class of cinnamoyl anthranilates that have demonstrated potent biological activities. Scientific literature indicates that closely related 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamide analogs have been investigated for their in vitro antiproliferative activity against a diverse panel of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, and melanoma . The primary research value of these structural analogs lies in their function as antimitotic agents. COMPARE analysis and biochemical studies suggest that the most active compounds in this series inhibit cell proliferation by acting as antitubulin agents, disrupting the polymerization of microtubules and leading to cell cycle arrest . The structural motif of a benzamide core linked to a phenyl-alkenoyl group appears to be critical for this activity. Researchers may find 4-[(3-phenyl-2-propynoyl)amino]benzamide a valuable tool for further exploring structure-activity relationships (SAR), particularly by investigating the effect of the alkyne linker compared to the more common alkene linker found in cinnamoyl derivatives. The synthesis of such compounds typically involves coupling an appropriately substituted acid chloride with an anthranilamide derivative in a suitable base like pyridine . Characterization is commonly performed using 1H NMR spectroscopy, where the amide proton signals and the alkene/alkyne protons are key diagnostic features . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(3-phenylprop-2-ynoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-16(20)13-7-9-14(10-8-13)18-15(19)11-6-12-4-2-1-3-5-12/h1-5,7-10H,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQDIRGRZYZHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-phenyl-2-propynoyl)amino]benzamide typically involves the following steps:

    Preparation of 3-phenyl-2-propynoyl chloride: This can be achieved by reacting phenylacetylene with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF).

    Formation of 4-[(3-phenyl-2-propynoyl)amino]benzamide: The 3-phenyl-2-propynoyl chloride is then reacted with 4-aminobenzamide in a solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to yield the desired product.

Industrial Production Methods

While specific industrial production methods for 4-[(3-phenyl-2-propynoyl)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-phenyl-2-propynoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted amides

Scientific Research Applications

4-[(3-phenyl-2-propynoyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.

    Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.

Mechanism of Action

The mechanism of action of 4-[(3-phenyl-2-propynoyl)amino]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Activity/IC50 Reference
4-[(3-Phenyl-2-propynoyl)amino]benzamide ~265.3 Benzamide, phenyl, propynoyl amino Not specified N/A N/A
EPZ011989 (EZH2 inhibitor) ~607.7 Morpholinopropynyl, methylcyclohexyl, trifluoromethyl EZH2 Potent inhibition (nM range)
CI-994 (HDAC inhibitor) ~269.3 Acetylamino, aminophenyl HDAC1/2 IC50: 1–5 µM
Imatinib (Kinase inhibitor) ~493.6 Pyrimidinyl amino, methylpiperazinyl DDR1/2, Bcr-Abl IC50 <1 µM
BAS (Nanocomposite agent) 515.0 Pyridinyl pyrimidinyl amino, methylphenyl Antitumor (nanocomposite carrier) Not specified
Quinoxaline derivatives (VIIa–d) ~350–400 Quinoxalinyl amino, halogen/methoxy/methyl Anticancer (apoptosis induction) Moderate activity
Key Observations :

Propargyl Group Influence: The target compound and EPZ011989 share a propargyl (alkynyl) moiety, which enhances metabolic stability by resisting oxidative degradation . EPZ011989’s morpholinopropynyl group improves solubility and target binding to EZH2 .

Benzamide Core Modifications: CI-994 substitutes the propargyl group with an acetylamino moiety, enabling HDAC inhibition by chelating zinc ions in the enzyme’s active site . Imatinib replaces the phenyl group with a pyrimidinyl amino substituent, shifting selectivity toward tyrosine kinases (e.g., Bcr-Abl) .

Aromatic Substituent Effects: Quinoxaline derivatives (e.g., VIIa–d) replace the phenyl group with heterocycles, enhancing DNA intercalation and apoptosis induction . The BAS compound () incorporates a pyridinyl group, improving water solubility but reducing membrane permeability compared to the target’s phenyl group .

Pharmacokinetic and Pharmacodynamic Insights

  • Metabolism : Propargyl-containing compounds (e.g., EPZ011989) are metabolized via cytochrome P450 enzymes, often producing active metabolites . The target compound’s phenyl-propargyl group may undergo similar oxidative metabolism.
  • Target Selectivity: EPZ011989’s potency against EZH2 (IC50 ~nM) highlights the importance of morpholine and cyclohexyl groups in binding . CI-994’s HDAC inhibition (IC50 ~1–5 µM) correlates with its acetylamino group’s ability to mimic lysine substrates .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(3-phenyl-2-propynoyl)amino]benzamide, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • The synthesis typically involves acylation of 4-aminobenzamide with 3-phenyl-2-propynoyl chloride. Key steps include:
  • Activation : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
  • Reaction progress is monitored via TLC and confirmed by 1H^1H-NMR for disappearance of the amine proton (~6.5 ppm) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the amide bond (δ ~7.5–8.5 ppm for aromatic protons) and propynoyl group (distinct alkynyl carbon at ~70–90 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 307.1).
  • X-ray crystallography : PHENIX software ( ) resolves 3D structure, identifying hydrogen-bonding interactions critical for stability .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodology :

  • In vitro assays :
  • Enzyme inhibition : Test against acetylcholinesterase or kinases using fluorometric/colorimetric substrates (e.g., Ellman’s assay for AChE).
  • Antiproliferative activity : MTT assay on cancer cell lines (e.g., HT-29 or MCF-7) at 1–100 µM concentrations.
  • Target prediction : SwissTargetPrediction or SEA databases identify potential protein targets based on structural similarity to known inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 4-[(3-phenyl-2-propynoyl)amino]benzamide?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or propynoyl chains (e.g., elongation or fluorination).
  • Bioassay correlation : Compare IC50_{50} values across analogs to identify pharmacophores. For example, bulky substituents on the phenyl ring may enhance Hsp90 binding (as seen in ’s indazole derivatives) .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like Hsp90’s ATP-binding pocket .

Q. What strategies resolve contradictions in biological data, such as inconsistent IC50_{50} values across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under controlled conditions (pH, temperature, serum concentration).
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., Drug Affinity Responsive Target Stability, DARTS) to identify unintended interactions.
  • Structural validation : Re-analyze compound purity via HPLC and confirm stereochemistry via circular dichroism (CD) if chiral centers exist .

Q. How can target engagement be validated for this compound in complex biological systems?

  • Methodology :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment.
  • CRISPR/Cas9 knockout : Ablate putative targets (e.g., Hsp90) to confirm loss of compound efficacy.
  • Cryo-EM/X-ray co-crystallization : Resolve compound-protein complexes (e.g., using PHENIX) to visualize binding sites (e.g., ’s SNX-2112 bound to Hsp90) .

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